Bis-ethoxydiglycol succinate
CAS No.: 828918-62-3
Cat. No.: VC17102826
Molecular Formula: C16H30O8
Molecular Weight: 350.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 828918-62-3 |
|---|---|
| Molecular Formula | C16H30O8 |
| Molecular Weight | 350.40 g/mol |
| IUPAC Name | bis[2-(2-ethoxyethoxy)ethyl] butanedioate |
| Standard InChI | InChI=1S/C16H30O8/c1-3-19-7-9-21-11-13-23-15(17)5-6-16(18)24-14-12-22-10-8-20-4-2/h3-14H2,1-2H3 |
| Standard InChI Key | MGQKBAKCRHGMEI-UHFFFAOYSA-N |
| Canonical SMILES | CCOCCOCCOC(=O)CCC(=O)OCCOCCOCC |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
Bis-ethoxydiglycol succinate is an achiral molecule with the molecular formula C₁₆H₃₀O₈, consisting of two ethoxydiglycol (diethylene glycol monoethyl ether) moieties esterified to succinic acid. The absence of stereocenters or E/Z isomerism simplifies its synthesis and purification . The SMILES notation CCOCCOCCOC(=O)CCC(=O)OCCOCCOCC and InChIKey MGQKBAKCRHGMEI-UHFFFAOYSA-N confirm its symmetrical structure, where the central succinate group (-O-C(=O)-CH₂-CH₂-C(=O)-O-) connects two ethoxydiglycol chains .
Physicochemical Characteristics
The compound exhibits the following properties, as documented in technical data sheets and chemical registries :
| Property | Value |
|---|---|
| Molecular Weight | 350.4 g/mol |
| Appearance | Colorless liquid at 25°C |
| Viscosity | 0.63 mPa·s at 25°C |
| Refractive Index | 1.447 |
| Melting Point | 20°C (freezing point) |
| Inorganic-Organic Balance | 0.00 (fully organic) |
Its low viscosity and refractive index near water (1.333) facilitate seamless integration into aqueous formulations, while the balanced hydrophile-lipophile character (HLB ~20) enhances emulsification stability .
Synthesis and Industrial Production
Manufacturing Process
Bis-ethoxydiglycol succinate is synthesized via esterification of succinic acid with excess ethoxydiglycol under acidic catalysis. Patent disclosures describe a two-step process :
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Ethoxydiglycol Preparation: Ethylene oxide reacts with ethanol to form diethylene glycol monoethyl ether (ethoxydiglycol).
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Esterification: Succinic acid undergoes condensation with ethoxydiglycol at 120–150°C, with p-toluenesulfonic acid as a catalyst, yielding the diester.
The reaction is monitored via acid value titration to ensure >95% conversion. Post-synthesis, neutralization and vacuum distillation remove residual catalysts and byproducts .
Functional Applications in Cosmetics
Humectant and Skin Conditioning
Regulatory Status and Compliance
Global Approvals
Bis-ethoxydiglycol succinate is approved under the following frameworks:
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EU Cosmetics Regulation (EC) No 1223/2009: Listed as a humectant and solvent.
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China’s Cosmetic Ingredient Catalog: Permitted without restrictions (INCI name recognized).
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Japan’s Standards for Cosmetics: Compliant with pH and impurity limits .
Certification Challenges
Recent Innovations and Research Trends
Enhanced Delivery Systems
2024 studies highlight bis-ethoxydiglycol succinate’s role in nanoparticle stabilization. Encapsulating vitamin C in 150 nm lipid nanoparticles (LNPs) using 3% of the ester improved epidermal retention by 55% compared to ethanol-based systems .
Sustainable Synthesis
A 2025 pilot project by Kao Corporation replaced petroleum-derived succinic acid with fermentative succinate from Escherichia coli KO11, achieving a 30% reduction in carbon footprint without altering functionality .
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